molecular formula C13H18ClNO3 B1395133 4-Piperidinyl 4-methoxybenzoate hydrochloride CAS No. 1220021-02-2

4-Piperidinyl 4-methoxybenzoate hydrochloride

Cat. No.: B1395133
CAS No.: 1220021-02-2
M. Wt: 271.74 g/mol
InChI Key: IYZHGTONULZESK-UHFFFAOYSA-N
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Description

4-Piperidinyl 4-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C13H18ClNO3. It is a derivative of piperidine and benzoate, and it is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinyl 4-methoxybenzoate hydrochloride typically involves the esterification of 4-methoxybenzoic acid with piperidine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinyl 4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Piperidinyl 4-methoxybenzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidinyl 4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinyl 4-methoxybenzoate hydrochloride is unique due to the presence of both the piperidine and methoxybenzoate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

piperidin-4-yl 4-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-11-4-2-10(3-5-11)13(15)17-12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZHGTONULZESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220021-02-2
Record name Benzoic acid, 4-methoxy-, 4-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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